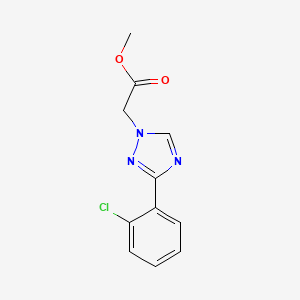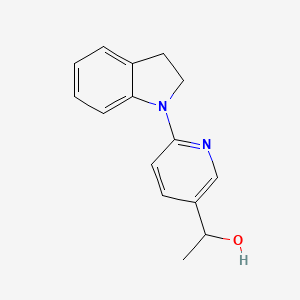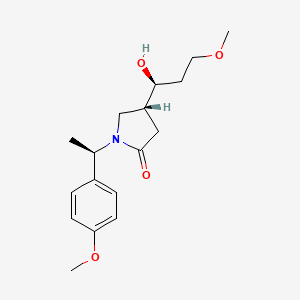![molecular formula C13H16N4O2 B15057442 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine carboxylic acid moiety, making it a versatile scaffold for various applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves multi-step procedures. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can be compared to other heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar core structures but differ in their functional groups and substitution patterns. The unique combination of the pyrazolo[1,5-a]pyrazine core with a piperidine carboxylic acid moiety sets it apart, providing distinct chemical and biological properties.
Similar Compounds
Eigenschaften
Molekularformel |
C13H16N4O2 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(3-6-16)13(18)19/h4,7-8,10H,2-3,5-6H2,1H3,(H,18,19) |
InChI-Schlüssel |
MKRSTPICDCCVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)

![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)


![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
